Nitrophenyl Positional Isomerism: 4-Nitro (79817-74-6) vs. 5-Nitro (148-39-0) and Differential Industrial Adoption as Metal-Complex Dye Precursors
The sole structural difference between CAS 79817-74-6 (4-nitro isomer) and CAS 148-39-0 (5-nitro isomer) is the position of the nitro substituent on the diazo phenyl ring. In the established industrial synthesis of C.I. Acid Brown 28 (CAS 12238-94-7), the 5-nitro isomer (148-39-0) is the exclusively documented azo intermediate, formed by diazotization of 2-amino-4-nitrophenol and coupling with 2-acetamido-4-methylphenol, followed by chromium(III)–salicylic acid complexation [1]. The published process achieves an acylation yield of 95% (using sodium metabisulfite stabilizer at ~80 °C) and specifies chromium complexation at pH 8.0–8.5 to produce the final dye with bright color and good leveling properties [1]. For the 4-nitro isomer (79817-74-6), no equivalent published synthetic protocol, metal-complex dye product, or commercial dye application has been identified in the peer-reviewed or patent literature. The differential industrial adoption is rooted in the distinct electronic influence of the nitro group: in the 4-nitro isomer, the nitro group is para to the azo linkage and can participate in extended resonance with the azo chromophore, altering the acidity of the ortho-hydroxyl proton and the geometry of the metal-binding pocket relative to the 5-nitro (meta) configuration [2]. This electronic difference directly affects whether the resulting chromium(III) complex meets the coloristic, solubility (3–4 g/L for the Acid Brown 28 product), and fastness specifications required for commercial wool, silk, and polyamide dyeing [3].
| Evidence Dimension | Documented industrial adoption as metal-complex dye precursor |
|---|---|
| Target Compound Data | No published synthetic route, metal-complex dye product, or commercial dye application identified (CAS 79817-74-6, 4-nitro isomer) |
| Comparator Or Baseline | CAS 148-39-0 (5-nitro isomer): Established precursor for C.I. Acid Brown 28; acylation yield 95%; chromium complexation at pH 8.0–8.5; final dye solubility 3–4 g/L in water; used for wool, silk, polyamide, and leather dyeing |
| Quantified Difference | Qualitative divergence: documented commercial dye pathway exists for the 5-nitro isomer ( Acid Brown 28); none identified for the 4-nitro isomer |
| Conditions | Industrial dye synthesis: diazotization of 2-amino-4-nitrophenol, coupling with 2-acetamido-4-methylphenol in n-butanol, chromium(III)–salicylic acid complexation; published in Dyestuffs and Coloration, 2011 |
Why This Matters
Procurement of the 4-nitro isomer (79817-74-6) as a direct substitute for the 5-nitro isomer (148-39-0) in Acid Brown 28 manufacturing is unsupported by any published evidence and risks failure of the chromium complexation step, making isomer identity verification essential for dye intermediate sourcing.
- [1] Liu, C. (刘春生). C.I. Acid Brown 28 Synthesis Research (C.I.酸性棕28的合成研究). Dyestuffs and Coloration (染料与染色), 2011, Vol. 48, No. 3, pp. 5–9. View Source
- [2] Kühlwein, F. Tridentate dianions of 2,2′-dihydroxyazobenzene (L1H₂), 1-(2-hydroxy-4-nitrophenylazo)-2-naphthol (L2H₂), 1-(2-hydroxy-5-nitrophenylazo)-2-naphthol (L3H₂) and their metal complexes. Demonstrates differentiated metal-binding behavior between 4-nitro and 5-nitro o,o′-dihydroxyazo isomers. View Source
- [3] Shujuko Chemical Database. Neutral Brown RL (C.I. Acid Brown 28, CAS 12238-94-7). Properties: black-brown powder; solubility 3–4 g/L in water; used for wool, silk, polyamide, vinylon, and blended fabric dyeing and printing. View Source
